molecular formula C19H16FNO3S B11790920 Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11790920
M. Wt: 357.4 g/mol
InChI Key: RRAXOLCDLWGHMW-UHFFFAOYSA-N
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Description

Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C19H16FNO3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-((3-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate (CAS No. 1416344-76-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₉H₁₆FNO₃S
  • Molecular Weight : 357.40 g/mol
  • Purity : Standard purity is reported at 97% .

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : The presence of the thiazole moiety indicates potential interactions with various receptors, including those involved in neurotransmission and inflammation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related thiazole derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar effects .

Antitumor Activity

Preliminary studies suggest potential antitumor properties. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines. For example, derivatives containing thiazole rings have been noted for their cytotoxic effects against several cancer types, possibly through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

  • Study on Antimicrobial Properties :
    • A study investigated the antimicrobial efficacy of thiazole derivatives against multiple bacterial strains. The results indicated that certain structural modifications enhanced activity, which may be applicable to this compound .
  • Antitumor Efficacy :
    • In vitro studies demonstrated that compounds with similar functionalities inhibited cell proliferation in human cancer cell lines, suggesting that this compound could exhibit comparable antitumor effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive/negative bacteria
AntitumorCytotoxic effects in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Properties

Molecular Formula

C19H16FNO3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[(3-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)14-6-7-18(16(9-14)19(22)23-2)24-10-13-4-3-5-15(20)8-13/h3-9,11H,10H2,1-2H3

InChI Key

RRAXOLCDLWGHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)C(=O)OC

Origin of Product

United States

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